

Spectroscopic Characterization of 2-Bromo-5-ethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-ethylbenzoic acid

CAS No.: 105459-30-1

Cat. No.: B595981

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-bromo-5-ethylbenzoic acid**, a valuable intermediate in pharmaceutical and agrochemical synthesis.^[1] As direct experimental spectra for this specific compound are not readily available in public databases, this document leverages established spectroscopic principles and comparative data from structurally analogous molecules to provide a robust, predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and verifying this compound.

Molecular Structure and Spectroscopic Overview

2-Bromo-5-ethylbenzoic acid (C₉H₉BrO₂) possesses a molecular weight of approximately 229.07 g/mol.^{[2][3]} The molecule consists of a benzoic acid core, substituted with a bromine atom at the ortho-position (C2) and an ethyl group at the meta-position (C5) relative to the carboxylic acid. This substitution pattern dictates a unique spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ^1H (proton) and ^{13}C (carbon) nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-bromo-5-ethylbenzoic acid** is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is deactivating and ortho, para-directing, while the ethyl group is activating and ortho, para-directing. The carboxylic acid group is deactivating and meta-directing.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **2-Bromo-5-ethylbenzoic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
COOH	~11-13	Singlet (broad)	-	1H
Ar-H (position 6)	~7.9	Doublet	~2.0	1H
Ar-H (position 4)	~7.5	Doublet of doublets	~8.2, 2.0	1H
Ar-H (position 3)	~7.3	Doublet	~8.2	1H
-CH ₂ -	~2.7	Quartet	~7.6	2H
-CH ₃	~1.2	Triplet	~7.6	3H

Rationale for Predictions:

The predictions in Table 1 are based on the analysis of similar structures. For instance, the aromatic protons of 2-bromobenzoic acid show signals between δ 7.25 and 7.70 ppm.^[4] The presence of the electron-donating ethyl group at the 5-position is expected to cause a slight upfield shift for the adjacent protons. The broad singlet for the carboxylic acid proton is a characteristic feature and its chemical shift can vary with concentration and solvent.^[5]

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all nine carbon atoms in the molecule. Due to the lack of symmetry, nine distinct signals are expected.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Bromo-5-ethylbenzoic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~168-172
C-Br	~120-125
C-COOH	~130-135
C-ethyl	~145-150
Aromatic CH (position 6)	~133-137
Aromatic CH (position 4)	~130-134
Aromatic CH (position 3)	~128-132
-CH ₂ -	~28-32
-CH ₃	~14-18

Rationale for Predictions:

The predicted chemical shifts are extrapolated from data for related compounds. The carbonyl carbon of benzoic acid derivatives typically appears in the δ 165-175 ppm region.^{[6][7]} The carbon attached to the bromine is expected to be in the δ 120-125 ppm range, as seen in 2-bromobenzoic acid.^{[4][8]} The other aromatic carbons will have distinct shifts due to the different electronic environments created by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-bromo-5-ethylbenzoic acid** will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Table 3: Predicted IR Absorption Frequencies for **2-Bromo-5-ethylbenzoic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300-2500 (broad)	Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)	3100-3000	Aromatic C-H stretch
C-H (Aliphatic)	2975-2850	Ethyl group C-H stretches
C=O (Carboxylic Acid)	1710-1680	Carbonyl stretch
C=C (Aromatic)	1600-1450	Aromatic ring skeletal vibrations
C-O (Carboxylic Acid)	1320-1210	C-O stretch
C-Br	700-500	Carbon-bromine stretch

Rationale for Predictions:

These predictions are based on well-established IR correlation tables and data for similar compounds. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also a key diagnostic peak. The presence of the C-Br stretch in the fingerprint region provides further confirmation of the structure. The IR spectrum of 2-bromobenzoic acid shows a characteristic C=O stretch around 1700 cm⁻¹.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

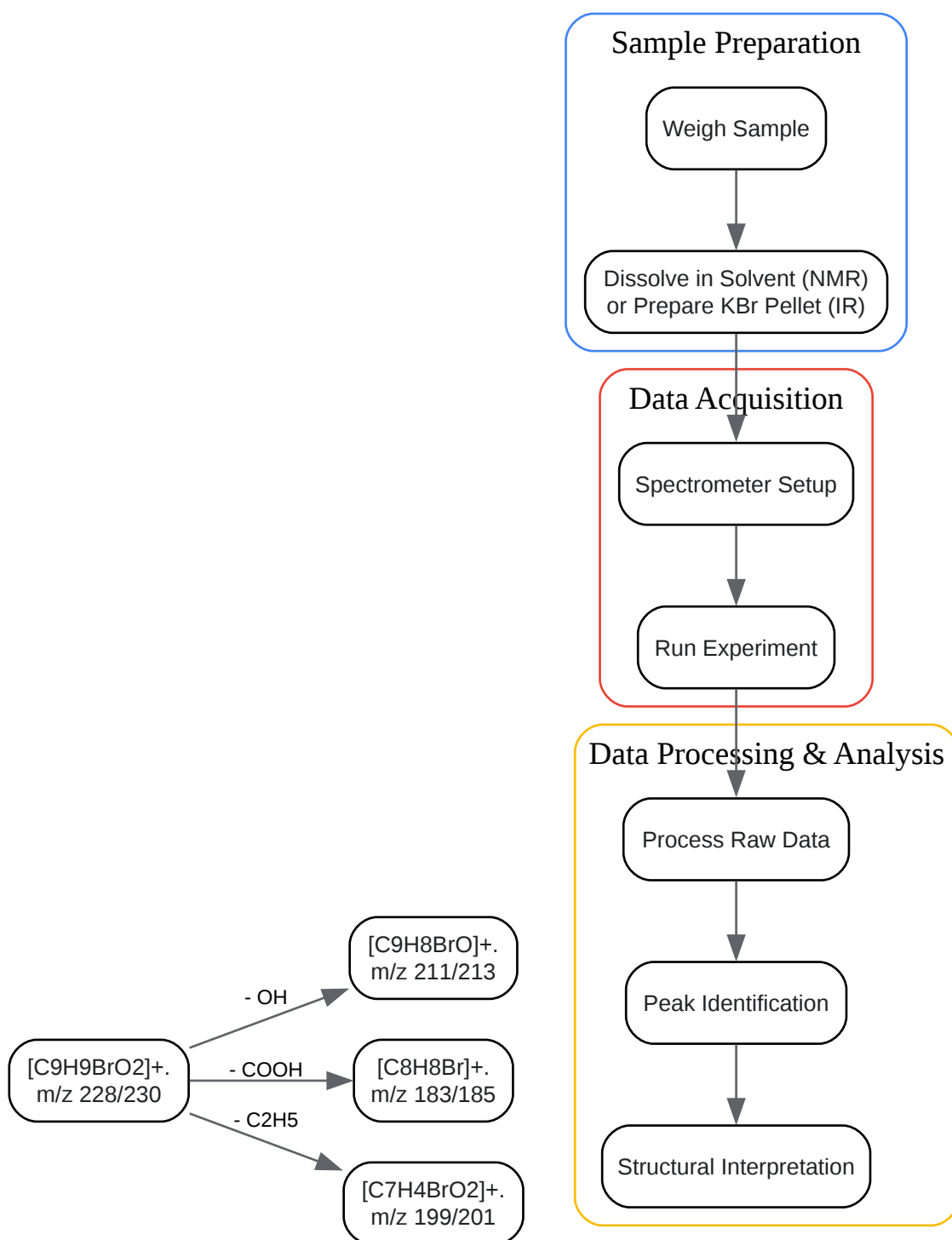
For **2-bromo-5-ethylbenzoic acid**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

- Molecular Ion (M⁺): m/z 228 (for ⁷⁹Br) and 230 (for ⁸¹Br)

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several characteristic pathways:

- Loss of OH: $[M - 17]^+$ leading to peaks at m/z 211 and 213.
- Loss of COOH: $[M - 45]^+$ leading to peaks at m/z 183 and 185.
- Loss of C_2H_5 : $[M - 29]^+$ leading to peaks at m/z 199 and 201.



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Sources

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- [4. rsc.org \[rsc.org\]](#)
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